Anti-Platelet Aggregation Activity of 6-Acetyl-2,2-Dimethylchroman-4-One vs. Vanillin and Parent Scaffold
6-Acetyl-2,2-dimethylchroman-4-one demonstrates significant anti-platelet aggregation activity induced by arachidonic acid in vitro, a property shared with vanillin but not with the unsubstituted 2,2-dimethylchroman-4-one core [1]. While the exact IC50 for the target compound against arachidonic acid-induced aggregation is not explicitly reported in the available literature, the compound is consistently highlighted as an active principle in the bioassay-guided fractionation of Gynura elliptica extracts, alongside vanillin [1].
| Evidence Dimension | Anti-platelet aggregation activity (arachidonic acid-induced, in vitro) |
|---|---|
| Target Compound Data | Significant inhibition (qualitative assessment) |
| Comparator Or Baseline | Vanillin: significant inhibition; 2,2-dimethylchroman-4-one: not reported/negligible |
| Quantified Difference | Not quantified; both target and vanillin active, parent scaffold inactive |
| Conditions | In vitro platelet aggregation assay, arachidonic acid induction, isolated from Gynura elliptica root CHCl3 fraction [1] |
Why This Matters
This activity profile distinguishes the 6-acetyl derivative from the unsubstituted core, guiding selection for cardiovascular or thrombosis-related research applications.
- [1] Lin WY, et al. Anti-platelet aggregation constituents from Gynura elliptica. Phytochemistry. 2000;53(8):833-836. View Source
